Physicochemical Properties of 1-Octanol: A Technical Guide for Researchers and Drug Development Professionals
Physicochemical Properties of 1-Octanol: A Technical Guide for Researchers and Drug Development Professionals
Introduction: 1-Octanol (CH₃(CH₂)₇OH) is a straight-chain fatty alcohol that serves as a critical compound in various scientific and industrial applications. For researchers, particularly in the fields of chemistry, materials science, and drug development, a thorough understanding of its physicochemical properties is paramount. Its significance is especially pronounced in pharmacology, where it is the standard solvent for determining the octanol-water partition coefficient (log P), a key indicator of a drug's lipophilicity and its subsequent absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth overview of the core physicochemical properties of 1-Octanol, complete with detailed experimental protocols and structured data for ease of reference.
Core Physicochemical Data
A summary of the essential physicochemical properties of 1-Octanol is presented below. These values are critical for modeling its behavior in various systems and for its application as a solvent and chemical intermediate.
| Property | Value | Conditions |
| Molecular Formula | C₈H₁₈O | - |
| Molar Mass | 130.23 g/mol | - |
| Density | 0.827 g/mL | at 25 °C[1][2] |
| Boiling Point | 195 - 196 °C | at 760 mmHg[1][2][3] |
| Melting Point | -16 to -15 °C | - |
| Flash Point | 81 °C (closed cup) | - |
| Vapor Pressure | 0.14 mmHg | at 25 °C |
| Surface Tension | ~27.5 mN/m | at 20-25 °C |
| Viscosity (Kinematic) | ~7.36 cSt (mm²/s) | at 20 °C |
| Water Solubility | 0.30 - 0.54 g/L | at 20-25 °C |
| log P (Kow) | 3.00 | - |
| Refractive Index | 1.429 | at 20 °C (Sodium D-line) |
| pKa | ~15.3 | Predicted |
Experimental Protocols
Accurate determination of physicochemical properties relies on standardized and validated experimental methodologies. Below are detailed protocols for key parameters, referencing established guidelines from organizations such as the OECD and ASTM.
Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a liquid compound like 1-Octanol.
Density Determination (Based on OECD 109)
This protocol outlines the determination of density using a pycnometer, a standard method for liquids.
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Apparatus:
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Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it).
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Analytical balance (accurate to ±0.1 mg).
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Constant temperature bath (controlled to ±0.1 °C).
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Thermometer.
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Procedure:
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Clean and dry the pycnometer thoroughly.
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Weigh the empty, dry pycnometer (m₀).
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Fill the pycnometer with 1-Octanol, ensuring no air bubbles are present.
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Place the pycnometer in the constant temperature bath (e.g., 25 °C) until it reaches thermal equilibrium.
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Carefully adjust the liquid level to the mark on the capillary, removing any excess.
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Dry the outside of the pycnometer and weigh it (m₁).
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Empty and clean the pycnometer. Fill it with distilled water and repeat steps 4-6 to get the weight of the pycnometer filled with water (m₂).
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The density of water (ρ_water) at the test temperature is obtained from standard tables.
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Calculation: The density of 1-Octanol (ρ_octanol) is calculated using the formula: ρ_octanol = ((m₁ - m₀) / (m₂ - m₀)) * ρ_water
Boiling Point Determination (Based on ASTM D1120)
This method determines the equilibrium boiling point of a liquid at atmospheric pressure.
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Apparatus:
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100-mL round-bottom flask with a short neck.
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Water-cooled reflux condenser.
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Calibrated thermometer or thermocouple.
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Heating mantle.
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Boiling chips.
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Procedure:
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Place 60 mL of 1-Octanol and a few boiling chips into the round-bottom flask.
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Assemble the apparatus, with the flask in the heating mantle and the condenser attached vertically.
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Position the thermometer so that the bulb is immersed in the liquid, centered, and approximately 6.5 mm from the bottom of the flask.
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Apply heat to the flask to bring the liquid to a boil.
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Adjust the heating rate so that the liquid boils steadily and there is a continuous reflux of condensate from the condenser.
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Allow the system to reach equilibrium, indicated by a stable temperature reading for at least two minutes.
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Record the stable temperature as the equilibrium boiling point.
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Correct the observed boiling point for any deviation from standard atmospheric pressure (760 mmHg).
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Water Solubility (Based on OECD 105 - Flask Method)
The flask method is suitable for substances with a solubility greater than 10⁻² g/L.
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Apparatus:
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Flasks with stoppers.
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Constant temperature shaker or magnetic stirrer.
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Centrifuge (if necessary).
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Analytical method for quantifying 1-Octanol (e.g., Gas Chromatography).
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Procedure:
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An excess amount of 1-Octanol is added to a known volume of distilled water in a flask.
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The flask is tightly stoppered and agitated in a constant temperature bath (e.g., 25 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).
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After agitation, the mixture is allowed to stand to let the phases separate. If an emulsion forms, centrifugation is used to separate the aqueous phase.
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A sample of the aqueous phase is carefully removed, ensuring no undissolved 1-Octanol is included.
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The concentration of 1-Octanol in the aqueous sample is determined using a suitable analytical method.
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The experiment is repeated to ensure the results are consistent and equilibrium has been reached.
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Octanol-Water Partition Coefficient (log P) (Based on OECD 107 - Shake-Flask Method)
The shake-flask method is the classical and most direct method for determining the log P value.
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Principle: The partition coefficient (P) is the ratio of the equilibrium concentration of a substance in a two-phase system of n-octanol and water. Log P is a measure of lipophilicity.
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Apparatus:
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Separatory funnels or centrifuge tubes with stoppers.
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Mechanical shaker.
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Centrifuge.
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Analytical instrument to determine the concentration of the analyte (e.g., UV-Vis spectrophotometer, HPLC).
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Procedure:
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Pre-saturate the n-octanol with water and the water with n-octanol.
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Prepare a stock solution of the test substance in either n-octanol or water.
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Add known volumes of the pre-saturated n-octanol and water to a separatory funnel.
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Add a small amount of the stock solution of the test substance. The initial concentration should not exceed 0.01 mol/L.
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Shake the funnel for a sufficient time to reach equilibrium (e.g., 5-15 minutes).
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After shaking, separate the two phases by centrifugation to avoid emulsions.
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Determine the concentration of the test substance in both the n-octanol and water phases using a suitable analytical method.
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Calculation: P = [Concentration in Octanol] / [Concentration in Water] log P = log₁₀(P)
Viscosity Measurement (Based on ASTM D445)
This method determines the kinematic viscosity of transparent and opaque liquids by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.
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Apparatus:
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Calibrated glass capillary viscometer (e.g., Ubbelohde type).
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Constant temperature bath (controlled to ±0.02 °C).
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Timer (accurate to 0.1 s).
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Procedure:
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Select a viscometer where the flow time will be at least 200 seconds.
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Charge the viscometer with the 1-Octanol sample.
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Place the viscometer in the constant temperature bath and allow it to equilibrate for at least 30 minutes.
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Using suction, draw the liquid up into the upper bulb of the viscometer.
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Release the suction and measure the time it takes for the liquid meniscus to pass between the two calibration marks.
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Repeat the measurement at least twice. The flow times should agree within the specified tolerance.
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Calculation: Kinematic Viscosity (ν) = C * t Where:
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C is the calibration constant of the viscometer (in mm²/s²).
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t is the average flow time (in s).
Dynamic viscosity (η) can be calculated if the density (ρ) is known: η = ν * ρ
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